![molecular formula C16H14BrN3OS B4615035 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4615035.png)
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide
Overview
Description
Benzimidazole derivatives, such as 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide, are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities. These compounds are known for their antimicrobial, antiviral, and enzyme inhibition properties, among others. The compound of interest is a part of this broader class and has been studied for its potential applications in these areas.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives or their equivalents. For instance, compounds similar to the one have been synthesized by reacting benzimidazole thiones with chloroacetyl derivatives to introduce the acetamide group, followed by further modifications to add the bromo and methyl substituents on the phenyl ring (Łączkowski, 2013; Goudgaon & Basha, 2011).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including NMR and IR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. These analytical techniques help in identifying the positions of substituents and the overall geometry of the molecule, essential for understanding its chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions, depending on the functional groups present in the molecule. The thioether and acetamide functionalities in the compound provide reactive sites for further chemical modifications, influencing its chemical properties and biological activity.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the benzimidazole core and the attached phenyl ring. These properties are crucial for the compound's application in different environments and its formulation for experimental or therapeutic use.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity (pKa), reactivity, and stability, are key factors determining their interaction with biological systems and their overall bioactivity profile. For instance, the pKa values of similar benzimidazole derivatives have been determined to understand their protonation states under physiological conditions, which affects their absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).
Scientific Research Applications
Antiviral Applications
Benzimidazole derivatives have shown potential as inhibitors against hepatitis C virus (HCV), highlighting the significance of substituents at position 2 of benzimidazole for HCV inhibition. Specific compounds demonstrated significant activity against HCV, providing a foundation for developing new antiviral agents (Youssif et al., 2016).
Anticancer Activity
New 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives were synthesized and showed selective antiproliferative activity against cancer cells, including NIH/3T3, A549, and Caco2 cell lines. These findings suggest the potential of benzimidazole derivatives in cancer treatment (Özkay et al., 2016).
Antibacterial and Antifungal Properties
Benzimidazole derivatives have been explored for their antibacterial and antifungal properties. For instance, N-substituted phenyl acetamide benzimidazole derivatives exhibited significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the role of nitro phenyl at the N-position of benzimidazole in enhancing anti-MRSA activity (Chaudhari et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives have also been utilized as corrosion inhibitors for metals. Studies have shown that these compounds can significantly enhance the corrosion resistance of metals in acidic environments, which is critical for extending the lifespan of metal structures and components (Rouifi et al., 2020).
Antioxidant Properties for Oils
Some benzimidazole derivatives were studied as antioxidants for base oils, demonstrating their effectiveness in improving the oxidation stability of oils. This application is crucial for enhancing the performance and longevity of lubricants and related products (Basta et al., 2017).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-8-11(17)6-7-12(10)18-15(21)9-22-16-19-13-4-2-3-5-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMLMKAAVTVHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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